molecular formula C25H21BrClP B1656147 4-Chlorobenzyltriphenyl phosphonium bromide CAS No. 51044-12-3

4-Chlorobenzyltriphenyl phosphonium bromide

Cat. No. B1656147
Key on ui cas rn: 51044-12-3
M. Wt: 467.8 g/mol
InChI Key: KFMPZHBLRRGZPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05174921

Procedure details

A solution of 29.4 g of triphenylphosphine in 200 ml of toluene is treated dropwise with 20.5 g of 4-chlorobenzyl bromide. The mixture is heated to 65° C. for 3 hours and then to boiling for 2 hours. After cooling to room temperature the precipitate is removed by filtration, washed with toluene and dried in a vacuum. The 4-chlorobenzyl-tri-phenylphosphonium bromide obtained is suspended in 500 ml of diethyl ether. The suspension is treated with 9.5 g of potassium tert.butylate while gassing with nitrogen, stirred at room temperature for a further 30 minutes and then treated dropwise at 20° C. with a solution of 19.8 g of trans-4'-(1,3-dioxolan-2-yl)-[1,1'-bicyclohexyl]-trans-4-carboxaldehyde in 250 ml of absolute diethyl ether. The reaction mixture is stirred at room temperature for a further 2.5 hours. Subsequently, the mixture is washed with 500 ml of semi-saturated sodium hydrogen carbonate solutions and with 300 ml of water, dried over sodium sulfate, fitted and concentrated. The residue is dissolved in 200 ml of hexane and 120 ml of methanol/water (vol. 4:1). The hexane phase is separated, washed with 40 ml of methanol/water (vol. 4:1), dried over sodium sulfate, filtered and concentrated. Purification of the residue by chromatography on silica gel with hexane/ethyl acetate (vol. 9:1) gives trans-4-(1,3-dioxolan-2-yl)-trans-4'-(4-chlorostyryl)-[1,1'-bicyclohexyl].
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25][Br:26])=[CH:23][CH:22]=1>C1(C)C=CC=CC=1>[Br-:26].[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:23][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20.5 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the precipitate
CUSTOM
Type
CUSTOM
Details
is removed by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Br-].ClC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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